![molecular formula C13H19NO B053271 (1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol CAS No. 111612-22-7](/img/structure/B53271.png)
(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a chiral molecule with a molecular weight of 241.38 g/mol and a chemical formula of C15H21NO.
Scientific Research Applications
Synthesis and Chemical Intermediates
- An efficient oxidation process to generate corresponding piperidin-2-one from (2'R)-(−)-2'-phenyl-2'-(piperidin-1-yl)ethanol has been reported, highlighting its utility in synthesizing stenusine (Castro et al., 2005).
- The compound has been used in synthesizing novel antimicrobial agents, with certain derivatives showing significant activity against bacteria and fungi (Kottapalle & Shinde, 2021).
Pharmaceutical Research
- It serves as a key intermediate in the development of novel adenosine A1 receptor antagonists, such as FK453, used for renal function regulation (Zanka et al., 1999).
- Its derivatives have been evaluated for anti-arrhythmic activity, with certain compounds demonstrating significant potential in this area (Abdel‐Aziz et al., 2009).
Chemical Structure Analysis
- 1-Phenyl-2-(2-pyridyl)ethanol, a derivative, has been studied for its molecular structure, providing insights into the stability and hydrogen bonds formation in such compounds (Percino et al., 2015).
- Investigations into the stereochemistry of derivatives have been conducted to understand interactions with binding sites, crucial for drug development (de Costa et al., 1992).
Properties
| 111612-22-7 | |
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
(1R)-1-phenyl-2-[(2R)-piperidin-2-yl]ethanol |
InChI |
InChI=1S/C13H19NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1 |
InChI Key |
OPZVPQVONVBYTF-CHWSQXEVSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C[C@H](C2=CC=CC=C2)O |
SMILES |
C1CCNC(C1)CC(C2=CC=CC=C2)O |
Canonical SMILES |
C1CCNC(C1)CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


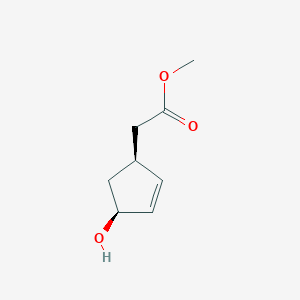
![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)
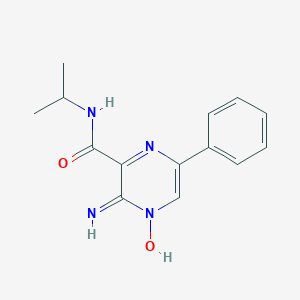
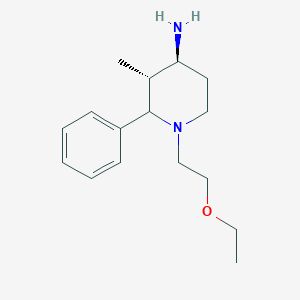
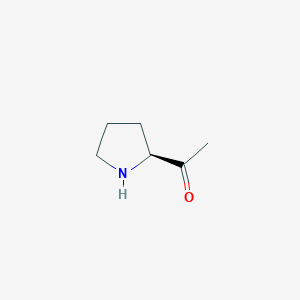
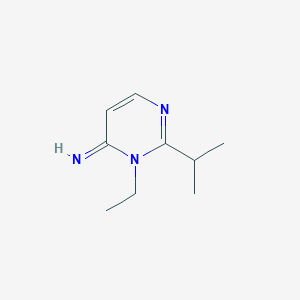
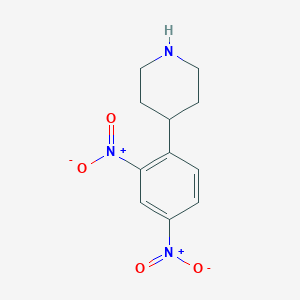
![(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B53205.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)
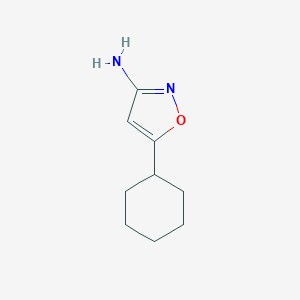
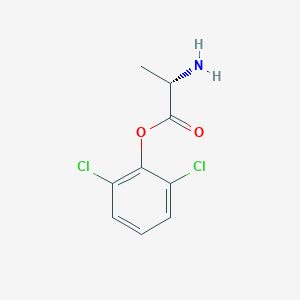
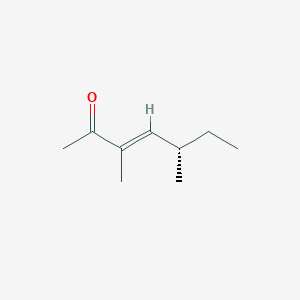
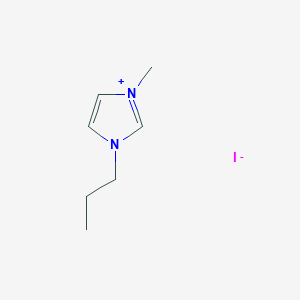
![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B53216.png)
